N-(4-amino-2-ethoxyphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10-6-8(11)4-5-9(10)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGOCWAAYBDAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469354 | |
| Record name | N-(4-Amino-2-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469354 | |
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Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848655-78-7 | |
| Record name | N-(4-Amino-2-ethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848655-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-ethoxyphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848655787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-2-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-amino-2-ethoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.679 | |
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Contextualizing N 4 Amino 2 Ethoxyphenyl Acetamide Within Acetamide Chemistry and Pharmaceutical Science
The significance of N-(4-amino-2-ethoxyphenyl)acetamide is best understood through the lens of acetamide (B32628) chemistry's central role in pharmaceutical science. The acetamide group, characterized by an amide bond, is a fundamental feature in a vast array of biologically active compounds. mdpi.com This functional group is prized for its stability and its ability to form hydrogen bonds, which allows molecules containing it to interact effectively with biological targets like proteins and enzymes. mdpi.com
In drug development, the acetamide scaffold is a workhorse. mdpi.com Medicinal chemists frequently incorporate or synthesize acetamide derivatives to modulate a drug's properties, such as its ability to be absorbed, distributed, metabolized, and excreted. mdpi.com The simple acetamide structure, CH3CONH2, serves as a starting point for countless derivatives. mdpi.com These derivatives are not limited to one therapeutic area; they are integral to the creation of antibiotics, anti-inflammatory drugs, and anticancer agents. researchgate.netnih.gov this compound is a prime example of a more complex, substituted acetamide, designed not as an end-product, but as a strategic intermediate for constructing even more elaborate and targeted molecules. Its synthesis is typically achieved through the reduction of its precursor, N-(4-ethoxy-2-nitrophenyl)acetamide, a common and well-understood reaction in organic chemistry that converts a nitro group into the vital amino group. nist.gov
Scope and Objectives of Academic Research on N 4 Amino 2 Ethoxyphenyl Acetamide
Methodologies for the Chemical Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the reduction of a nitro group to an amine, followed by the formation of an amide bond.
Reduction Reactions in Aromatic Amine Synthesis
The conversion of aromatic nitro compounds into their corresponding amines is a fundamental transformation in organic chemistry. wikipedia.org A common precursor for this compound is N-(2-ethoxy-4-nitrophenyl)acetamide. The critical step is the reduction of the nitro group (-NO2) to an amino group (-NH2).
Several methods are available for this reduction, with catalytic hydrogenation being a prevalent choice. This method often employs catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide in the presence of hydrogen gas. wikipedia.orgresearchgate.net For instance, the related compound N-(4-amino-2-methoxyphenyl)acetamide is synthesized by the reduction of N-(2-methoxy-4-nitrophenyl)acetamide using a Pd/C catalyst under a hydrogen atmosphere. researchgate.net
Alternative reduction methods utilize metals in acidic or neutral conditions. wikipedia.org A widely used laboratory and industrial method involves the use of iron metal in the presence of an acid, such as acetic acid or hydrochloric acid. researchgate.netnih.gov Other metals like zinc, tin, or samarium can also be employed. wikipedia.orgresearchgate.net For example, the reduction of N-(4-nitrophenyl)acetamide to N-(4-aminophenyl)acetamide can be achieved using iron chips in acetic acid or zinc powder in hydrochloric acid. researchgate.net The choice of reducing agent and reaction conditions can be critical to avoid side reactions and ensure a high yield of the desired amine.
Table 1: Common Reduction Methods for Aromatic Nitro Groups
| Reducing Agent/System | Catalyst/Conditions | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Hydrogen (H2) | Palladium on Carbon (Pd/C) | N-(2-methoxy-4-nitrophenyl)acetamide | N-(4-amino-2-methoxyphenyl)acetamide | researchgate.net |
| Iron (Fe) | Acetic Acid (CH3COOH) | N-(4-nitrophenyl) acetamide | N-(4-aminophenyl) acetamide | researchgate.net |
| Zinc (Zn) | Hydrochloric Acid (HCl) | N-(4-nitrophenyl) acetamide | N-(4-aminophenyl) acetamide | researchgate.net |
| Sodium Hydrosulfite | - | Dinitrophenol | Nitroaminophenol | wikipedia.org |
Amide Bond Formation from Aminophenyl Precursors
The formation of an amide bond is a key step in the synthesis of a vast array of organic molecules, including pharmaceuticals and natural products. researchgate.net In the context of this compound synthesis, this involves the acylation of the corresponding aminophenyl precursor.
A common method for amide bond formation is the reaction of an amine with a carboxylic acid that has been "activated". researchgate.net This activation can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). For example, a general method for synthesizing amides involves coupling a reactive carboxylic acid derivative with an appropriate amine to yield the corresponding amide. researchgate.net
Various coupling reagents have been developed to facilitate this reaction directly from the carboxylic acid and amine, minimizing the need for the isolation of highly reactive intermediates. researchgate.net These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium and phosphonium (B103445) salts such as HATU and PyBOP. researchgate.net The fundamental principle of these methods is the in-situ activation of the carboxylic acid, which then readily reacts with the amine. researchgate.net
Multi-Step Synthetic Sequences for Complex Analogs
The synthesis of more complex analogs of this compound often requires multi-step reaction sequences. These sequences allow for the introduction of diverse functional groups and structural motifs. For instance, the synthesis of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine analogues involves several steps, including the protection of functional groups, coupling reactions, and subsequent deprotection. nih.gov
A typical multi-step synthesis might begin with a readily available starting material, which is then sequentially modified. For example, the synthesis of esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids involves first creating the acyl halide from the pyrrole-acetic acid, which is then reacted with N-(4'-hydroxyphenyl)acetamide. google.com Such strategies provide the flexibility to build molecular complexity and generate a library of related compounds for further investigation.
Design and Synthesis of Novel this compound Derivatives
The structural scaffold of this compound offers numerous possibilities for modification to explore potential pharmacological applications.
Structural Modification Strategies for Pharmacological Exploration
The modification of a lead compound is a cornerstone of medicinal chemistry. For this compound, modifications can be targeted at the amino group, the ethoxy group, the acetamide moiety, or the aromatic ring.
Introducing different substituents on the aromatic ring can influence the compound's electronic properties and its ability to interact with biological targets. For instance, the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide introduces a bromophenoxy group, which can alter the compound's lipophilicity and potential for halogen bonding. nih.gov
Modifications to the acetamide group can also be explored. For example, replacing the acetyl group with other acyl groups or incorporating the nitrogen into a heterocyclic ring could lead to new pharmacological profiles. The synthesis of novel ethyl-glycinate amide derivatives by coupling ethyl glycinate (B8599266) with various amines demonstrates how different amide structures can be generated. granthaalayahpublication.org
Table 2: Examples of N-phenylacetamide Derivatives with Potential Biological Activity
| Compound | Modification | Potential Application | Reference |
|---|---|---|---|
| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | Introduction of a bromophenoxy group | Anticancer | nih.gov |
| Esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids | Esterification with an anti-inflammatory acid | Anti-inflammatory, Analgesic | google.com |
Introduction of Heterocyclic Moieties in Acetamide Scaffolds
The incorporation of heterocyclic rings into drug candidates is a common strategy to enhance pharmacological activity and modulate physicochemical properties. Various heterocyclic scaffolds can be synthesized based on acetamide precursors.
For example, chloroacetamide derivatives can serve as versatile precursors for the synthesis of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. researchgate.net These can be further elaborated through condensation reactions to form other heterocyclic systems like pyrazoles and thiazolinones. researchgate.net
Another approach involves the reaction of chalcones with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) to yield 2-amino-4,6-diphenylnicotinonitriles, which are heterocyclic compounds with a range of reported biological activities. mdpi.com Similarly, highly functionalized pyrimidines can be synthesized from N-(2-amino-1,2-dicyanovinyl)acetamide derivatives. rsc.org These examples highlight the broad scope for creating diverse heterocyclic structures starting from relatively simple acetamide building blocks.
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-(4-amino-2-methoxyphenyl)acetamide |
| N-(2-ethoxy-4-nitrophenyl)acetamide |
| N-(2-methoxy-4-nitrophenyl)acetamide |
| N-(4-aminophenyl) acetamide |
| N-(4-nitrophenyl) acetamide |
| Dinitrophenol |
| Nitroaminophenol |
| Anilines |
| Acyl chloride |
| Acid anhydride |
| Dicyclohexylcarbodiimide (DCC) |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine |
| Esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids |
| N-(4'-hydroxyphenyl)acetamide |
| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide |
| Ethyl glycinate |
| N-aryl-2-(benzothiazol-2-ylthio)acetamide |
| Pyrazoles |
| Thiazolinones |
| 2-amino-4,6-diphenylnicotinonitriles |
| N-(2-amino-1,2-dicyanovinyl)acetamide |
Stereoselective Synthesis of Acetamide Analogs
The stereoselective synthesis of analogs of this compound is a critical area of research, focusing on the creation of chiral molecules with specific three-dimensional arrangements. This is often achieved through asymmetric synthesis, a process that yields enantiomerically enriched products. numberanalytics.com Key strategies in this field include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. numberanalytics.comnih.gov
Chiral auxiliaries are compounds that are temporarily incorporated into the substrate to guide the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. numberanalytics.com Common examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which are effective in directing reactions like asymmetric alkylations and aldol (B89426) reactions. numberanalytics.com For instance, a chiral auxiliary can be attached to a reactant, and its bulky structure can block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. youtube.com This method allows for the synthesis of a single enantiomer. youtube.com
Catalytic asymmetric synthesis employs small amounts of a chiral catalyst to produce large quantities of a chiral product. numberanalytics.com This approach is highly efficient and atom-economical. numberanalytics.com Chiral catalysts can be metal complexes or purely organic molecules (organocatalysts). nih.gov For example, chiral phosphoric acid has been used to catalyze intramolecular nucleophilic aromatic substitution reactions to create inherently chiral molecules. rsc.org Similarly, bifunctional quinoline-squaramide catalysts have been developed for the asymmetric synthesis of complex heterocyclic compounds bearing multiple stereogenic centers. frontiersin.org
Substrate-directed reactions take advantage of existing stereocenters within the starting material to influence the creation of new stereocenters. A notable example is the temporary stereocentre approach, which has been used for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. nih.gov This multi-step process involves an aldol reaction to create a temporary stereocenter, a directed cyclopropanation, and finally, a retro-aldol reaction to remove the temporary center, leaving the desired chiral product. nih.gov
Recent advancements in this area include the development of hypervalent iodine catalysts for asymmetric synthesis and the use of visible-light photoredox catalysis. frontiersin.org The latter represents a significant shift from traditional methods by using light to activate chemical reactions. frontiersin.org
Green Chemistry Approaches in Acetamide Synthesis
Green chemistry principles are increasingly being applied to the synthesis of acetamides, including this compound, to create more environmentally friendly and efficient processes. imist.ma These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. imist.ma
A significant area of focus is the replacement of traditional acetylating agents like acetic anhydride and acetyl chloride, which are corrosive and produce unwanted byproducts. imist.maijtsrd.com One greener alternative is the use of glacial acetic acid as both a reagent and a solvent. ymerdigital.com This method is economically and environmentally advantageous, with water being the only byproduct. ymerdigital.comias.ac.in To facilitate this reaction, various catalysts have been explored. For example, a magnesium sulphate-glacial acetic acid system has been shown to be an effective and inexpensive catalyst for the acetylation of anilines. ijtsrd.com Another approach utilizes tartaric acid as a benign Brønsted acid catalyst in a solvent-free reaction with glacial acetic acid. ias.ac.in
Solvent-free and catalyst-free methods represent another important green strategy. researchgate.net The direct reaction of anilines with acetic anhydride without any solvent or external heating can produce acetanilides in good yields with simple purification. researchgate.net Microwave-assisted synthesis is another energy-efficient method that can be performed without a catalyst, significantly reducing reaction times. ymerdigital.com
The use of water as a solvent is a cornerstone of green chemistry. A photoinduced acetylation of anilines has been developed that uses water as the solvent and diacetyl as a non-toxic, water-soluble photosensitizer and acetylating agent. nih.gov This method is notable for being performed under mild, catalyst-free conditions. nih.gov
More advanced green synthesis routes are also being investigated. One novel approach involves the synthesis of acetamides from carbon dioxide, methanol, hydrogen, and amines using a rhodium catalyst with promoters. rsc.org Another innovative method is the tandem electrocatalytic reduction of carbon dioxide and nitrate (B79036) to produce organonitrogen compounds like acetamide. acs.org This strategy is aimed at carbon-neutralization and pollution control. acs.org
Table 1: Research Findings on Green Acetamide Synthesis
| Method | Reagents/Catalyst | Solvent | Key Findings | Reference |
| Catalytic Acetylation | Aniline, Glacial Acetic Acid, Magnesium Sulphate | None (Solvent-free) | Inexpensive and benign catalyst system; reaction completes in 90 minutes with 80% yield. | ijtsrd.com |
| Catalyst/Solvent-Free | Anilines, Acetic Anhydride | None (Solvent-free) | Expeditious reaction without external heating; good yields and simple purification. | researchgate.net |
| Photoinduced Acetylation | Anilines, Diacetyl | Water | Visible-light induced reaction under mild, catalyst-free conditions; broad substrate scope. | nih.gov |
| Catalytic Acetylation | Aniline, Glacial Acetic Acid, Tartaric Acid | None (Solvent-free) | Simple, inexpensive, and benign catalyst system; high atom economy with water as the only byproduct. | ias.ac.in |
| CO2-based Synthesis | CO2, Methanol, H2, Amines, Rh catalyst | Not specified | Novel route for acetamide synthesis; amine substrates accelerate the reaction. | rsc.org |
| Microwave-Assisted | Aniline, Glacial Acetic Acid | Acetic Acid | Catalyst-free method with quantitative yields in 40-50 minutes. | ymerdigital.com |
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound and data from analogous compounds, the expected chemical shifts (δ) are outlined below. The aromatic protons are expected to show a characteristic splitting pattern indicative of a 1,2,4-trisubstituted benzene (B151609) ring. The ethoxy group will present as a triplet and a quartet, while the acetyl and amine protons will appear as singlets.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is predicted to show distinct signals for the aromatic carbons, the ethoxy carbons, the carbonyl carbon of the acetamide group, and the methyl carbon of the acetyl group.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.1 | ~24 |
| Ethoxy CH₂ | ~4.0 (quartet) | ~64 |
| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |
| Aromatic C-H | ~6.2 - 7.5 | ~100 - 120 |
| Aromatic C-NH₂ | - | ~140 |
| Aromatic C-OR | - | ~148 |
| Aromatic C-NHAc | - | ~130 |
| Aromatic C (unsubstituted) | - | ~115 - 125 |
| Amine NH₂ | Broad singlet, ~3.5 | - |
| Amide N-H | Broad singlet, ~8.5 | - |
| Carbonyl C=O | - | ~169 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and substitution patterns on aromatic rings.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide will appear in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption typically found around 1650-1680 cm⁻¹. The N-H bending of the amide (Amide II band) is expected around 1550 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-O stretching of the ethoxy group will produce a strong band in the 1200-1250 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine & Amide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2980 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| N-H (Amide II) | Bending | 1530 - 1570 |
| C-O (Aryl Ether) | Stretching | 1200 - 1250 |
| C-N | Stretching | 1250 - 1350 |
Mass Spectrometry (MS, EI-MS, HRMS, UPLC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of this compound and can provide structural information through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.23 g/mol ). Key fragmentation patterns would likely involve the loss of the acetyl group, the ethoxy group, and other characteristic cleavages of the aromatic ring and its substituents.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₀H₁₄N₂O₂), the expected monoisotopic mass is 194.1055.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique combines the separation power of UPLC with the detection capabilities of tandem mass spectrometry. It is particularly useful for the selective and sensitive quantification of the compound in complex matrices. In a typical UPLC-MS/MS experiment, the parent ion is selected and fragmented, and specific fragment ions are monitored. Predicted collision cross-section values for various adducts of this compound are available. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion/Adduct | Predicted m/z |
| [M]⁺ | 194.1050 |
| [M+H]⁺ | 195.1128 |
| [M+Na]⁺ | 217.0948 |
| [M+K]⁺ | 233.0687 |
Data sourced from PubChem. uni.lu
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment and quantification of this compound. A reverse-phase HPLC method would be most suitable for this compound.
Method Development Considerations:
Stationary Phase: A C18 column is a common starting point for the separation of moderately polar aromatic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be effective. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compound and any less polar impurities.
Detection: UV detection would be appropriate, with the detection wavelength set at one of the compound's absorption maxima in the UV-visible spectrum.
Table 4: Proposed Starting Conditions for HPLC Method Development
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~245 nm |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product.
TLC System:
Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used for the separation of aromatic amines and amides. niscpr.res.in
Mobile Phase (Eluent): The choice of eluent depends on the polarity of the compounds being separated. For aromatic amines, a mixture of a non-polar solvent and a moderately polar solvent is often effective. A good starting point would be a mixture of ethyl acetate and hexane, or toluene (B28343) and ethyl acetate. researchgate.netsciencemadness.org The polarity of the solvent system can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). For instance, increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of the spots.
Visualization: The spots can be visualized under UV light (at 254 nm) if the compounds are UV-active. Alternatively, staining with a developing agent such as a p-anisaldehyde solution or potassium permanganate (B83412) solution followed by heating can be used. acs.org For aromatic amines specifically, cinnamaldehyde (B126680) can be used as a reagent for detection on the TLC plate. rsc.org
Table 5: Suggested TLC Solvent Systems for this compound
| Solvent System (v/v) | Polarity | Comments |
| Hexane : Ethyl Acetate (1:1) | Medium | A common starting point for many organic compounds. |
| Toluene : Ethyl Acetate (4:1) | Medium-Low | Good for separating less polar aromatic compounds. |
| Dichloromethane : Methanol (95:5) | Medium-High | Suitable for more polar compounds. |
Preparative Liquid Chromatography for Compound Isolation
Following synthesis, this compound is often present in a mixture containing unreacted starting materials, by-products, and other impurities. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating the target compound from these complex mixtures with high purity. labcompare.com This method utilizes the same principles as analytical HPLC but employs larger columns and higher flow rates to handle greater quantities of material, allowing for the collection of purified fractions. labcompare.com
For an amide compound like this compound, a reversed-phase HPLC strategy is typically effective. researchgate.netrsc.org In this approach, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like acetonitrile or methanol. labcompare.com The separation is based on the differential partitioning of the mixture's components between the stationary and mobile phases. Due to its aromatic rings and amide group, this compound exhibits moderate polarity, allowing for its effective separation from more or less polar impurities.
The process involves injecting a concentrated solution of the crude product into the preparative HPLC system. A gradient elution method, where the proportion of the organic solvent in the mobile phase is gradually increased, is often used to achieve optimal separation. A UV detector is commonly employed to monitor the column effluent, as the aromatic nature of the compound allows for strong absorbance at specific wavelengths. Fractions are collected as the target compound elutes from the column, and the purity of these fractions is subsequently verified by analytical HPLC. tarosdiscovery.com
Table 1: Illustrative Parameters for Preparative HPLC Purification of this compound
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Stationary Phase | C18 Silica Gel (10 µm particle size) | Provides a nonpolar surface for reversed-phase separation. |
| Column Dimensions | 250 mm x 21.2 mm | Accommodates larger sample loads for purification. |
| Mobile Phase A | Water with 0.1% Formic Acid | The primary polar solvent. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier for eluting the compound. labcompare.com |
| Gradient Elution | 5% to 95% B over 30 minutes | Ensures separation of compounds with varying polarities. |
| Flow Rate | 20 mL/min | Appropriate for the larger column diameter. |
| Detection | UV at 254 nm | Monitors the elution of the aromatic compound. |
| Sample Loading | Approx. 100-200 mg per injection | The amount of crude material purified in a single run. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. nih.gov For this compound, obtaining a single crystal of suitable quality is the first and most critical step. This is typically achieved through slow evaporation of a solvent or by cooling a saturated solution.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined. mdpi.com
Table 2: Plausible Crystallographic Data for this compound
| Parameter | Plausible Value | Description |
|---|---|---|
| Chemical Formula | C₁₀H₁₄N₂O₂ | The elemental composition of the molecule. chemsrc.com |
| Formula Weight | 194.23 g/mol | The molar mass of the compound. chemsrc.comepa.gov |
| Crystal System | Monoclinic or Orthorhombic | A likely crystal system for this type of organic molecule. researchgate.net |
| Space Group | P2₁/c or P2₁2₁2₁ | Common non-centrosymmetric or centrosymmetric space groups. researchgate.net |
| Unit Cell Dimensions | a ≈ 13 Å, b ≈ 11 Å, c ≈ 8 Å | The dimensions of the repeating unit in the crystal lattice. researchgate.net |
| α = 90°, β ≈ 95°, γ = 90° | The angles between the unit cell axes. | |
| Molecules per Unit Cell (Z) | 4 | A common value for organic crystals. mdpi.com |
| Key Hydrogen Bonds | N-H···O=C, N-H···N | Intermolecular interactions governing the crystal packing. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. wikipedia.org It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on the compound's proposed molecular formula. universallab.orgazom.com For organic compounds, this is often referred to as CHN or CHNS/O analysis. velp.comresearchgate.net
The most common method for elemental analysis is combustion analysis. researchgate.net A small, precisely weighed sample of this compound is combusted in a furnace at high temperatures (around 1000 °C) in the presence of excess oxygen. This process converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). universallab.org These combustion gases are then passed through a series of detectors (such as thermal conductivity or infrared detectors) that quantitatively measure the amount of each gas produced. universallab.org From these measurements, the percentage of each element in the original sample can be calculated.
For a sample of this compound to be considered pure, the experimental percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values. A deviation of less than ±0.3% is generally considered acceptable and confirms that the empirical formula of the synthesized compound is correct. wikipedia.org
Table 3: Elemental Composition Data for this compound
| Element | Theoretical % | Expected Experimental % | Basis of Calculation |
|---|---|---|---|
| Carbon (C) | 61.84% | 61.84% ± 0.3% | Based on the molecular formula C₁₀H₁₄N₂O₂. chemsrc.com |
| Hydrogen (H) | 7.27% | 7.27% ± 0.3% | Based on the molecular formula C₁₀H₁₄N₂O₂. |
| Nitrogen (N) | 14.42% | 14.42% ± 0.3% | Based on the molecular formula C₁₀H₁₄N₂O₂. |
| Oxygen (O) | 16.47% | 16.47% ± 0.3% | Calculated by difference. |
Pharmacological and Biological Activity Research of N 4 Amino 2 Ethoxyphenyl Acetamide and Its Analogs
Investigation of Antimicrobial Potency
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Researchers have turned their attention to various synthetic compounds, including derivatives of N-(4-amino-2-ethoxyphenyl)acetamide, to evaluate their efficacy against a spectrum of bacteria and fungi.
Antibacterial Activity Studies
The antibacterial potential of acetamide (B32628) derivatives has been a subject of significant research, with studies investigating their efficacy against both Gram-positive and Gram-negative bacterial strains. nih.govirejournals.com The core structure of N-phenylacetamide is a key feature in several compounds with demonstrated pharmacological and biological activities. irejournals.com
A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives have been synthesized and evaluated for their antibacterial activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com The results indicated that these compounds exhibited moderate to high antibacterial ability against all the tested microorganisms. irejournals.com Notably, one derivative demonstrated a significant effect against S. aureus. irejournals.com
In another study, novel amino acid derivatives of quinolines were synthesized and tested for their antibacterial properties. One of the compounds showed consistent moderate activity against all tested bacteria, including E. coli, P. aeruginosa, B. subtilis, and S. aureus, suggesting its potential as a broad-spectrum antibacterial agent. mdpi.com The introduction of a bromine substituent into the structure of these quinoline (B57606) derivatives was found to modulate their antibacterial activity, in some cases enhancing their potency against Gram-positive bacteria while reducing it against Gram-negative strains. mdpi.com
The table below summarizes the antibacterial activity of selected acetamide analogs.
| Compound/Analog | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |
| 2-amino-N-(p-chlorophenyl) acetamide derivative | Staphylococcus aureus ATCC6538p | 23.5 mm (Disk Inhibition Zone) | irejournals.com |
| Quinolone amino acid derivative 3a | E. coli, P. aeruginosa, B. subtilis, S. aureus | MIC = 0.62 mg/mL | mdpi.com |
| Brominated quinolone amino acid derivative 4a | E. coli, P. aeruginosa | MIC = 1.25 mg/mL | mdpi.com |
| Brominated quinolone amino acid derivative 4a | B. subtilis, S. aureus | MIC = 2.5 mg/mL, 5.0 mg/mL | mdpi.com |
Antifungal Activity Evaluations
In addition to antibacterial properties, the antifungal potential of compounds structurally related to this compound has been explored. A series of novel aurone (B1235358) derivatives bearing acetamido and amino groups were synthesized and evaluated for their antimicrobial activity. mdpi.com Among the 31 new derivatives, five compounds showed significant activity against a panel of microorganisms, including the fungal strain Candida albicans. mdpi.com
The search for new antifungal agents has also led to the investigation of arylsulfonamide derivatives. A study screening these compounds against various Candida species identified a "hit compound" with fungistatic activity against all tested strains at concentrations ranging from 0.125 to 1 mg/mL. nih.gov Further structural modifications of this hit compound led to the synthesis of derivatives with fungicidal effects against Candida glabrata. nih.gov
Thiophene-containing nicotinamide (B372718) derivatives have also emerged as promising antifungal candidates. A series of these compounds were designed and synthesized, with several exhibiting significant fungicidal activity against various plant pathogenic fungi. mdpi.com
The table below presents the antifungal activity of selected analogs.
| Compound/Analog | Fungal Strain | Activity (MIC) | Reference |
| Aurone derivatives (compounds 10, 12, 15, 16, 20) | Candida albicans | Most active among 31 derivatives | mdpi.com |
| Arylsulfonamide derivative 3 | Candida spp. | 0.125 - 1 mg/mL | nih.gov |
| Amine derivative 13 and its hydrochloride salt | Candida glabrata | MFC of 1.000 mg/mL | nih.gov |
| N-(thiophen-2-yl) nicotinamide derivative 4f | Cucumber downy mildew | EC50 = 1.96 mg/L | mdpi.com |
Elucidation of Antimicrobial Mechanism of Action
Understanding the mechanism by which antimicrobial agents exert their effects is crucial for the development of more effective drugs. For acetamide derivatives, molecular docking studies have provided insights into their potential modes of action. For instance, some 2-mercaptobenzothiazole (B37678) derivatives containing an acetamide linkage are thought to exert their antibacterial effect by targeting bacterial kinases and DNA gyrases. nih.gov Quinolones, a class of compounds that can incorporate amino acid-acetamide moieties, are known to inhibit DNA gyrase and topoisomerase IV, thereby disrupting bacterial DNA synthesis. mdpi.com
The mechanism of action for antifungal agents can vary. For example, some antifungal peptides and their synthetic mimics cause disruption of the fungal membrane and DNA molecules. mdpi.com Chitosan, a naturally occurring polymer containing amino groups, is believed to act via electrostatic interactions with the negatively charged fungal cell wall, leading to increased permeability and ultimately inhibiting DNA, RNA, and protein synthesis. mdpi.com
Exploration of Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Consequently, the development of novel anti-inflammatory agents is an active area of research. Analogs of this compound have been investigated for their ability to modulate inflammatory pathways.
Modulation of Pro-inflammatory Cytokines and Enzymes
A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators. Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). nih.govarchivepp.com
Research has shown that certain acetamide derivatives can act as selective COX-2 inhibitors. archivepp.com The inhibition of PGE2 synthesis has been demonstrated as an effective anti-inflammatory and anti-pyretic strategy. nih.gov For example, a novel selective PGE2 synthesis inhibitor was shown to reduce PGE2 production in both human adenocarcinoma cells and rat macrophages. nih.gov
Furthermore, the anti-inflammatory effects of some compounds are mediated through the suppression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govnih.gov The inhibition of these cytokines can be achieved by blocking signaling pathways like NF-κB. nih.gov
The table below highlights the effects of selected analogs on inflammatory mediators.
| Compound/Analog | Target | Effect | Reference |
| Selective PGE2 synthesis inhibitor (compound A) | PGE2 synthesis | Selective suppression | nih.gov |
| 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) | COX-2, iNOS, TNF-α, IL-1β, IL-6 | Reduced protein and mRNA expression | nih.gov |
| Synthetic hydrangenol (B20845) derivative 11 | NO, PGE2, iNOS, COX-2, IL-1β, TNF-α, IL-6 | Downregulated production and expression | nih.gov |
In Vitro and In Vivo Models of Anti-inflammatory Activity
The evaluation of anti-inflammatory activity relies on a variety of established in vitro and in vivo models. accscience.com
In Vitro Models: A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.govnih.gov In this model, the ability of a compound to reduce the production of inflammatory mediators like nitric oxide (NO), PGE2, and various cytokines is measured. nih.govnih.gov
In Vivo Models: To confirm the anti-inflammatory effects in a living organism, researchers employ various animal models. The TPA-induced skin inflammation mouse model is one such example, where the topical application of a test compound can be evaluated for its ability to reduce inflammation and the expression of inflammatory markers like COX-2 and iNOS in the skin tissue. nih.gov Another widely used model is the lipopolysaccharide-induced pyrexia model in rats, which is used to assess the anti-pyretic effects of compounds by measuring the reduction of PGE2 in the cerebrospinal fluid. nih.gov The adjuvant-induced arthritis model in rats is also utilized to evaluate the therapeutic potential of compounds in a model of chronic inflammation. nih.gov
Assessment of Anticancer and Cytotoxic Activities
Induction of Apoptosis and Inhibition of Cell Proliferation
Research has demonstrated that analogs of this compound can induce apoptosis and inhibit the proliferation of cancer cells. For instance, novel phenoxyacetamide derivatives have been shown to be potent inducers of apoptosis in HepG2 liver cancer cells. mdpi.comnih.gov One such derivative, referred to as compound I, significantly increased total apoptotic cell death in HepG2 cells by approximately 24.51-fold and arrested the cell cycle in the G1/S phase, thereby blocking cell progression. nih.gov Similarly, another study found that a different phenoxyacetamide derivative, compound I, induced both early and late apoptosis in treated HepG2 cells and halted their proliferation. mdpi.com These effects are often accompanied by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. nih.gov
In the context of breast cancer, the compound N-(2-hydroxyphenyl) acetamide (NA-2) has been shown to inhibit the growth of MCF-7 cells, delay the wound healing process, arrest the cell cycle at the G0/G1 phase, and induce apoptosis by increasing the Bax/Bcl-2 ratio. nih.gov Furthermore, the combination of tamoxifen (B1202) and curcumin (B1669340) loaded into niosomes has been found to up-regulate apoptosis-promoting genes like bax and p53, and down-regulate the anti-apoptotic gene bcl2, leading to increased apoptosis in MCF-7 cells. nih.gov
Screening against Human Tumor Cell Lines
The cytotoxic activities of this compound analogs have been evaluated against various human tumor cell lines. For example, newly synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated significant cytotoxic effects against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. nih.gov Notably, all the new compounds were more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov
Another study on novel phenoxy acetamide derivatives, compounds I and II, found them to be more effective against the HepG2 (liver cancer) cell line than the MCF-7 (breast cancer) cell line. mdpi.comnih.gov Specifically, compound I showed a higher cytotoxic activity against HepG2 cells compared to the reference drug 5-Fluorouracil (5-FU). nih.gov Similarly, hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin, have shown significant antitumor potential against melanoma cells with IC50 values in the low micromolar range, while exhibiting no toxicity to normal fibroblasts. mdpi.com
Table 1: Cytotoxic Activity of Selected Analogs
| Compound/Analog | Cell Line | IC50 Value | Reference |
| 2-amino-1,4-naphthoquinone-benzamide (5e) | MDA-MB-231 | 0.4 µM | nih.gov |
| Phenoxy acetamide (Compound I) | HepG2 | 1.43 µM | nih.gov |
| Hydroxylated biphenyl (Compound 11) | Melanoma | 1.7 ± 0.5 µM | mdpi.com |
| Hydroxylated biphenyl (Compound 12) | Melanoma | 2.0 ± 0.7 µM | mdpi.com |
Targeting Specific Oncogenic Pathways (e.g., CDK4/6 inhibition, PDE4 inhibition by related compounds)
Analogs of this compound have been investigated for their ability to target specific cancer-driving pathways.
CDK4/6 Inhibition: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key drivers of the cell cycle, and their inhibition is a therapeutic strategy in various cancers. nih.gov Studies have shown that CDK4/6 inhibitors can induce tumor cell cycle arrest and promote anti-tumor immunity. nih.gov For instance, the CDK4/6 inhibitor abemaciclib (B560072) has been shown to cause tumor regression and reduce cell proliferation in murine models of breast carcinoma. nih.gov This is achieved by inhibiting the phosphorylation of the retinoblastoma (RB) tumor suppressor, leading to G1 cell cycle arrest. nih.gov Furthermore, combining CDK4/6 inhibitors with standard chemotherapy has demonstrated enhanced antiproliferative effects in malignant pleural mesothelioma cells. nih.gov
PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is another target of interest. Inhibition of PDE3, PDE4, and PDE7 has been shown to potentiate glucocorticoid-induced apoptosis and overcome glucocorticoid resistance in CEM T leukemic cells. nih.gov While selective inhibition of PDE4 alone had little effect on cell viability in these cells, inhibiting all three PDEs together significantly enhanced the apoptotic effects of glucocorticoids. nih.gov
Antiviral Research Applications (e.g., HIV-1 reverse transcriptase inhibition by analogs)
Analogs of this compound have shown promise in antiviral research, particularly as inhibitors of HIV-1 reverse transcriptase (RT). Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of HIV treatment. nih.gov
One study identified N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) as an effective inhibitor of both the RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, with IC50 values of 1.2 and 2.1 microM, respectively. nih.gov NAPETA was found to inhibit RT through a mechanism different from classic non-nucleoside RT inhibitors, suggesting it could be a lead compound for developing new anti-HIV drugs. nih.gov It interferes with the formation of the RT-DNA complex, which is crucial for the enzyme's polymerization activity. nih.gov
Another potent nucleoside analog, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), was found to inhibit HIV-1 replication with an exceptionally low EC50 of 0.05 nM. nih.gov Despite having a 3'-hydroxyl group, which is typically absent in NRTIs, EFdA acts as a "translocation-defective RT inhibitor" (TDRTI). nih.gov After being incorporated into the DNA chain, it makes it difficult for the RT enzyme to move along the nucleic acid, effectively terminating DNA synthesis. nih.gov
Enzyme Inhibition Studies and Target Identification
Research into this compound and its analogs extends to their effects on various enzymes. For example, the desacetylated metabolites of phenacetin (B1679774) and paracetamol, p-phenetidine (B124905) and p-aminophenol, have been shown to be more potent inhibitors of prostaglandin synthesis than their parent compounds. nih.gov p-Phenetidine's inhibitory effect on cyclo-oxygenase was found to be comparable to that of acetylsalicylic acid. nih.gov
In the context of cancer, novel acetamide-based compounds have been identified as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in tumor progression. nih.gov Additionally, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were designed as potential inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme involved in cancer metastasis. nih.gov Molecular docking studies supported the potential of these compounds as MMP-2 inhibitors. nih.gov
Protein Binding and Molecular Interaction Studies (e.g., in proteomics)
The interactions of this compound and its analogs with proteins are crucial for understanding their mechanisms of action. Molecular docking studies have been employed to predict and analyze these interactions. For instance, the binding of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide to the active site of MMP-2 was investigated, revealing hydrogen bond interactions that stabilize the ligand-protein complex. nih.gov
In another study, surface plasmon resonance and gel shift analyses confirmed that the HIV-1 RT inhibitor NAPETA interferes with the binding of the enzyme to DNA. nih.gov This reduction in the affinity of RT for its DNA template is a key part of its inhibitory mechanism. nih.gov Furthermore, predicted collision cross-section (CCS) values, which are related to the shape and size of a molecule, have been calculated for this compound, providing data that can be used in proteomics and other analytical studies. uni.lu
Structure-Activity Relationship (SAR) Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that seeks to identify the key structural features of a compound responsible for its pharmacological effects. For this compound and its analogs, SAR studies provide invaluable insights into how modifications to the phenyl ring, the acetamide group, and the ethoxy substituent can modulate their biological profiles.
While specific, comprehensive SAR studies on this compound are not extensively documented in publicly available literature, a significant body of research on related N-phenylacetamide and N-arylacetamide derivatives allows for the extrapolation of key SAR principles. Research into various classes of acetamide derivatives has revealed that the nature and position of substituents on the aromatic ring, the length and nature of the linker between the amide and other functionalities, and the characteristics of the amide itself are pivotal in determining biological activity, which can range from antimicrobial to anticancer and anti-inflammatory effects. tsijournals.comresearchgate.net
The biological activity of this compound analogs can be significantly altered by the introduction, removal, or modification of various substituents. These changes can affect the compound's lipophilicity, electronic distribution, and steric properties, which in turn influence its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.
A study on the synthesis and antimicrobial activity of N-arylamino-4-acetamido-2-ethoxy benzamides, which are structurally analogous to the title compound, provides crucial insights. In this series, the core structure of 4-acetamido-2-ethoxybenzoyl hydrazine (B178648) was condensed with various aromatic acid chlorides. tsijournals.com The resulting N-arylamino-4-acetamido-2-ethoxy benzamide (B126) derivatives were screened for their antimicrobial activity against various bacterial and fungal strains. The findings from this study, along with general principles from other N-arylacetamide research, can be summarized in the following table.
Table 1: Impact of Substituent Variations on the Antimicrobial Activity of N-arylamino-4-acetamido-2-ethoxy Benzamide Analogs
| Substituent on the N-aryl ring | Observed Antimicrobial Activity | Probable Rationale |
|---|---|---|
| Unsubstituted Phenyl | Moderate | Baseline activity of the core scaffold. |
| Electron-donating groups (e.g., -CH3) | Variable | May enhance lipophilicity, potentially improving cell membrane penetration. |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Generally increased | Can enhance the electrophilic character of the molecule, potentially improving interaction with biological nucleophiles. The position of the substituent (ortho, meta, para) is also critical. |
From this and other related research, several key trends emerge:
The Amino Group: The primary amino group at the 4-position of this compound is a key feature. It can act as a hydrogen bond donor and a site for protonation, which can be crucial for binding to target enzymes or receptors. In related compounds, the presence of an amino group or a group that can be metabolized to an amino group often confers significant biological activity. ebi.ac.uk
The Ethoxy Group: The ethoxy group at the 2-position influences the compound's lipophilicity and steric profile. Its presence can enhance membrane permeability. Variations in the alkoxy chain length (e.g., methoxy, propoxy) would be expected to fine-tune the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the analogs.
The Acetamide Moiety: The acetamide group (-NHCOCH3) is a common feature in many bioactive compounds and can participate in hydrogen bonding with biological targets. Modifications to the acetyl group, such as replacing it with larger acyl groups, could impact the compound's binding affinity and selectivity.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. nih.govresearchgate.net This model can then be used to screen large databases of chemical compounds to identify new potential drug candidates or to guide the modification of existing leads to improve their activity and selectivity.
For a compound like this compound, a hypothetical pharmacophore model for a specific biological target might include:
A hydrogen bond donor feature corresponding to the primary amino group.
A hydrogen bond acceptor feature from the carbonyl oxygen of the acetamide group.
A hydrophobic/aromatic feature represented by the phenyl ring.
An additional hydrophobic feature from the ethoxy group.
The process of lead optimization involves iteratively modifying a lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. nih.govyoutube.com Starting with a lead compound like this compound, several optimization strategies could be employed based on SAR data and pharmacophore modeling.
Table 2: Potential Lead Optimization Strategies for this compound Analogs
| Optimization Goal | Strategy | Example Modification |
|---|---|---|
| Increase Potency | Enhance binding interactions with the target. | Introduce substituents on the phenyl ring that can form additional hydrogen bonds or hydrophobic interactions. For instance, adding a hydroxyl group could provide an additional hydrogen bonding site. |
| Improve Selectivity | Exploit differences in the binding sites of target vs. off-target proteins. | Modify the size and shape of substituents to sterically hinder binding to off-target proteins while maintaining or improving binding to the desired target. For example, replacing the ethoxy group with a bulkier isopropoxy group. |
| Enhance Pharmacokinetic Properties | Modulate lipophilicity and metabolic stability. | Introduce polar groups (e.g., -OH, -COOH) to increase solubility or replace metabolically labile sites with more stable groups. For example, replacing the ethyl group of the ethoxy moiety with a cyclopropyl (B3062369) group to block metabolic oxidation. |
Mechanistic Toxicology and Safety Research of N 4 Amino 2 Ethoxyphenyl Acetamide Analogs
Investigation of Metabolites and Metabolic Pathways
The metabolic fate of N-(4-amino-2-ethoxyphenyl)acetamide is crucial in understanding its toxicological profile. The biotransformation of this compound likely involves several key reactions common to aromatic amines and acetanilides.
In Vivo Metabolic Transformations (e.g., deacylation, hydroxylation, oxidation)
The metabolism of this compound is predicted to proceed through several major pathways, including deacylation, hydroxylation, and oxidation.
Deacylation: One potential metabolic route is the hydrolysis of the acetamide (B32628) group. This deacylation process would yield 4-ethoxyaniline and acetic acid. The parent compound, acetanilide (B955), is known to undergo hydrolysis to a small extent, forming aniline, which is linked to its toxicity wikipedia.org. This suggests that deacetylation is a plausible pathway for this compound, leading to the formation of the potentially toxic metabolite 4-ethoxyaniline patsnap.com.
Hydroxylation: Aromatic hydroxylation is a common metabolic reaction catalyzed by cytochrome P450 enzymes mdpi.comyoutube.com. For acetanilide derivatives, hydroxylation is a primary detoxification pathway. For instance, acetanilide is primarily metabolized to the less toxic N-acetyl-p-aminophenol (acetaminophen) wikipedia.org. Therefore, this compound could be hydroxylated on the phenyl ring. Another significant hydroxylation reaction for aromatic amines is N-hydroxylation, which often leads to the formation of reactive metabolites acs.org.
Oxidation: The primary aromatic amine group of this compound (or its deacetylated metabolite, 4-ethoxyaniline) is susceptible to oxidation. This process can lead to the formation of nitroso and hydroxylamine (B1172632) derivatives, which are often implicated in the toxic effects of aromatic amines rsc.org. Studies on 4-ethoxyaniline have identified oxidation products such as 4-ethoxynitrosobenzene nih.gov.
| Transformation | Description | Potential Product(s) | Reference(s) |
| Deacylation | Hydrolysis of the amide bond. | 4-ethoxyaniline | wikipedia.orgpatsnap.com |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring or the nitrogen atom. | Hydroxylated acetamide derivatives, N-hydroxy metabolites | wikipedia.orgmdpi.comacs.org |
| Oxidation | Oxidation of the primary amine group. | Hydroxylamines, Nitroso-derivatives (e.g., 4-ethoxynitrosobenzene) | rsc.orgnih.gov |
Role of Cytochrome P450 Enzymes in Acetamide Metabolism
Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, play a pivotal role in the Phase I metabolism of a vast array of xenobiotics, including acetamide derivatives and aromatic amines nih.govresearchgate.net. These enzymes are primarily located in the liver and are responsible for catalyzing oxidative reactions youtube.com.
For acetanilide and related aromatic amines, CYP1A2 is a key enzyme involved in their metabolism researchgate.net. It is particularly active in the N-hydroxylation of aromatic amines, a critical step in their metabolic activation to mutagenic species acs.org. Other CYP families, including CYP1, CYP2, and CYP3, are also known to be involved in the various oxidative transformations of drugs, such as dealkylation, and aromatic hydroxylation mdpi.com. Flavin-containing monooxygenases (FMOs) represent another class of enzymes that can contribute to the metabolism of aromatic amines nih.gov. Given the structural features of this compound, it is highly probable that its metabolism is mediated by one or more of these CYP isoforms.
| Enzyme Family | Metabolic Reaction | Relevance to this compound | Reference(s) |
| CYP1A2 | N-hydroxylation, Aromatic hydroxylation | Likely a primary enzyme for the metabolic activation and detoxification of the compound. | acs.orgresearchgate.net |
| CYP Families 1, 2, 3 | Oxidation, Dealkylation, Hydroxylation | Broadly involved in the biotransformation of xenobiotics, likely contribute to the overall metabolism. | mdpi.com |
| FMOs | N-oxidation | May contribute to the metabolism of the primary amine group. | nih.gov |
Formation of Putative Toxic Metabolites (e.g., 4-ethoxyaniline, hydroxylated/autooxidation products)
The biotransformation of this compound can lead to the generation of several metabolites with potential toxicity.
4-Ethoxyaniline (p-Phenetidine): Formed via deacylation, this metabolite is known to be toxic. It is a metabolite of the withdrawn drug phenacetin (B1679774) and is associated with high renal toxicity wikipedia.org. Safety data indicates that 4-ethoxyaniline is harmful if swallowed, inhaled, or in contact with skin, is suspected of causing genetic defects, and can cause methemoglobinemia, a condition that impairs oxygen transport in the blood sigmaaldrich.comechemi.comfishersci.comcpachem.com.
Hydroxylated/Autooxidation Products: N-hydroxylation of the aromatic amine group leads to the formation of N-hydroxyarylamines. These can be further activated to reactive esters acs.org. The oxidation of 4-ethoxyaniline can produce metabolites like 4-ethoxynitrosobenzene, which has been shown to be toxic to isolated hepatocytes and to deplete cellular glutathione (B108866) nih.gov. These reactive intermediates, including hydroxylamines and nitroso compounds, are capable of redox cycling, which generates reactive oxygen species (ROS) and contributes to cellular damage rsc.orgrsc.org.
Cellular and Molecular Mechanisms of Toxicity
The toxicity of this compound and its analogs can be attributed to their effects on crucial cellular pathways and the induction of oxidative stress.
Impact on Cellular Signaling Pathways
While direct studies on this compound are lacking, research on other aromatic amines provides insight into potential mechanisms. Heterocyclic aromatic amines (HAAs) have been shown to induce cytotoxicity by triggering apoptosis through mitochondria-dependent signaling pathways nih.govresearchgate.net. This involves a reduction in the mitochondrial membrane potential and a decrease in intracellular ATP levels, ultimately leading to programmed cell death nih.govresearchgate.net.
Furthermore, some aromatic amines can modulate stress-response pathways. For example, exposure to certain HAAs has been observed to up-regulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream antioxidant genes, such as heme oxygenase-1 (HO-1) nih.govresearchgate.net. This suggests an adaptive cellular response to the induced oxidative stress.
Role of Oxidative Stress and Cellular Oxidants in Toxicity Pathways
A unifying mechanism for the toxicity of many aromatic primary amines involves the induction of oxidative stress rsc.orgrsc.org. This process is often initiated by the metabolic formation of redox-active metabolites.
The hydroxylamine and nitroso derivatives, formed through the oxidation of the primary amine group, can undergo redox cycling. This process generates reactive oxygen species (ROS), such as superoxide (B77818) anions, which can overwhelm the cell's antioxidant defenses and lead to oxidative stress rsc.orgrsc.org.
Mechanisms of Renal Papillary Necrosis (from related compounds)
The mechanism of renal papillary necrosis associated with compounds structurally related to this compound, such as phenacetin and its metabolite acetaminophen (B1664979), is a complex process primarily linked to the kidney's ability to concentrate these substances within the renal papillae. nih.gov Pathologically, the condition is defined by the coagulative necrosis of the renal papilla and medullary pyramids. researchgate.net
A plausible sequence of events leading to this form of nephrotoxicity begins with the ingestion of a compound like phenacetin, which undergoes first-pass metabolism in the liver to form acetaminophen. nih.gov This metabolite is then transported to the kidney for excretion. nih.gov During periods of antidiuresis, acetaminophen becomes highly concentrated in the renal papillae, reaching levels up to five times that of other tissues. nih.gov
Within the papillae, acetaminophen is further metabolized by the prostaglandin (B15479496) H synthase pathway to a reactive intermediate, a quinoneimine. nih.gov This reactive metabolite is typically detoxified through conjugation with glutathione. nih.gov However, if glutathione stores are depleted, the reactive quinoneimine can bind to cellular macromolecules. nih.gov The co-ingestion of substances like aspirin, which is converted to salicylate (B1505791), can exacerbate this process as salicylate is also concentrated in the kidney and is a potent depletor of glutathione, possibly by inhibiting the pentose (B10789219) shunt pathway and thus the production of NADPH. nih.gov
With glutathione levels diminished, the reactive metabolite of acetaminophen is free to induce cellular damage through lipid peroxidation and arylation of tissue proteins, ultimately leading to ischemic necrosis of the renal papillae. nih.govresearchgate.net This ischemic damage is a hallmark of analgesic nephropathy. researchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) can also contribute to this process by inhibiting cyclooxygenase (COX) enzymes, which leads to reduced prostaglandin production, subsequent vasoconstriction, and decreased renal perfusion, further promoting ischemic necrosis. researchgate.netkidneypathology.com
Assessment of Genotoxicity
The genotoxic potential of this compound and its analogs has been evaluated in various studies, with a significant focus on phenacetin. Phenacetin has been demonstrated to act as a weak genotoxic agent, with a particular affinity for the kidney. openrepository.com
In vivo studies using DNA repair-deficient Xpa mice showed that exposure to phenacetin induced a significant increase in lacZ mutations in the kidney, with a lesser effect observed in the liver and no effect in the spleen. openrepository.com Interestingly, the mutagenic frequency was higher in male mice, a difference attributed to a higher metabolic rate. openrepository.com The mutations were predominantly point mutations. openrepository.com
Further studies using gpt delta transgenic Sprague-Dawley rats fed a diet containing phenacetin for up to 52 weeks confirmed its genotoxic activity. nih.gov A significant increase in gpt point mutations was observed in the kidney, the target organ for carcinogenesis, particularly in males after 52 weeks. nih.gov The liver also showed a significant elevation in mutant frequencies in both sexes. nih.gov The frequency of mutations was generally higher after 52 weeks compared to 26 weeks of treatment. nih.gov
In vitro assays have produced mixed results. In a DNA-repair test with Escherichia coli, phenacetin was only weakly active and required metabolic activation by hamster liver S9 fractions. nih.gov Similarly, in the Ames test using Salmonella typhimurium, phenacetin was mutagenic only for the TA100 strain and again, only in the presence of hamster liver S9. nih.gov It showed borderline positive results in a forward mutation test in V79 cells, once more requiring hamster liver S9 for activation. nih.gov Phenacetin also induced a small but statistically significant increase in sister chromatid exchanges in mouse bone-marrow cells following in vivo treatment. nih.gov
| Test System | Organism/Cell Line | Key Findings | Reference |
|---|---|---|---|
| In Vivo Transgenic Mutation Assay | Xpa-/- mice | Significant increase in lacZ mutations in the kidney, preferentially in males. Predominantly point mutations. | openrepository.com |
| In Vivo Transgenic Mutation Assay | gpt delta Sprague-Dawley rats | Significant increase in gpt point mutations in the kidney (target organ) and liver (non-target organ). | nih.gov |
| In Vitro DNA-Repair Test | Escherichia coli | Weakly active only with metabolic activation from hamster liver S9. | nih.gov |
| In Vitro Ames Test | Salmonella typhimurium | Mutagenic for TA100 strain only with metabolic activation from hamster liver S9. | nih.gov |
| In Vitro Forward Mutation Test | V79 cells | Borderline positive only with metabolic activation from hamster liver S9. | nih.gov |
| In Vivo Sister Chromatid Exchange | Mouse bone-marrow cells | Poor yet statistically significant increase in sister chromatid exchanges. | nih.gov |
Carcinogenesis Studies and Underlying Mechanisms (from related compounds)
Carcinogenicity studies have provided sufficient evidence in experimental animals and humans for the carcinogenic potential of phenacetin, an analog of this compound. nih.govwho.int The International Agency for Research on Cancer (IARC) has classified phenacetin as carcinogenic to humans (Group 1). nih.gov The primary target organs for phenacetin-induced cancer are the renal pelvis and ureter. nih.govwho.int
Chronic use of phenacetin-containing analgesics has been linked to the development of renal cancer. openrepository.com Epidemiological case-control studies have consistently demonstrated a strong association between the regular use of analgesics containing phenacetin and tumors of the renal pelvis. who.int Some studies have also shown a dose-response relationship, with increasing risk associated with higher consumption of phenacetin. nih.gov
In experimental animals, the oral administration of phenacetin in the diet has been shown to cause both benign and malignant tumors of the urinary tract in mice and rats of both sexes. nih.govchemicalbook.com In rats, phenacetin also induced tumors in the nasal cavity. nih.gov Combination studies in male rats showed that a mixture of phenacetin, phenazone, and caffeine (B1668208) led to the development of liver tumors (hepatomas), while phenacetin alone or combined with phenazone slightly increased the incidence of renal tumors. nih.gov
The underlying mechanism for phenacetin's carcinogenicity is believed to be linked to its genotoxic activity in the kidney. openrepository.com As discussed in the genotoxicity section, phenacetin induces gene mutations in the renal tissue of experimental animals, which is the target organ for its carcinogenic effects. nih.gov
| Study Type | Species | Key Findings | Reference |
|---|---|---|---|
| Human Epidemiological Studies | Humans | Sufficient evidence for carcinogenicity. Causes cancer of the renal pelvis and ureter. Strong dose-response relationship observed. | nih.govwho.int |
| Animal Bioassay (Oral) | Mice and Rats | Induced benign and malignant tumors of the urinary tract. | nih.govchemicalbook.com |
| Animal Bioassay (Oral) | Rats | Induced tumors of the nasal cavity. | nih.gov |
| Animal Bioassay (Oral, Combination) | Male Rats | A mixture with phenazone and caffeine caused liver tumors. Phenacetin alone or with phenazone slightly increased renal tumors. | nih.gov |
Developmental and Reproductive Toxicology Considerations (from related compounds)
The assessment of developmental and reproductive toxicity for this compound relies on data from structurally related compounds, most notably acetaminophen (paracetamol), a major metabolite of phenacetin. youtube.com Reproductive toxicity encompasses effects on fertility, parturition, and lactation, while developmental toxicity includes mortality, structural abnormalities, altered growth, and functional impairments in the developing organism. fda.gov
Studies on acetaminophen have raised some concerns regarding its effects on development and reproduction. While there appears to be no definitive link between acetaminophen use during the first trimester of pregnancy and major birth defects, some evidence suggests a possible increased risk of asthma as well as developmental and reproductive disorders in the offspring of women who use the drug for prolonged periods during pregnancy. wikipedia.org It is important to note, however, that separating the effects of the drug from the maternal conditions for which it was taken can be challenging. wikipedia.org
Experimental data from animal studies are crucial for evaluating potential risks. A comprehensive review of in vivo rodent studies on acetaminophen documented various developmental and reproductive toxicity endpoints. tandfonline.com These studies examined effects following exposure during different life stages, including non-pregnancy, pregnancy, and in utero, assessing outcomes such as anatomical abnormalities and reproductive development. tandfonline.com
Given the evidence of genotoxicity and carcinogenicity associated with the parent compound phenacetin, and the potential for developmental and reproductive effects from its metabolite acetaminophen, a thorough evaluation of the toxicological profile of this compound is warranted. openrepository.comnih.govwikipedia.org When assessing a compound for which complete toxicological data is unavailable, consideration of effects associated with a chemical class is a standard approach. fda.gov
Computational and in Silico Studies of N 4 Amino 2 Ethoxyphenyl Acetamide
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This modeling helps in understanding the binding mechanism and affinity, which are crucial for a drug's efficacy nih.gov. The process involves placing the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy mdpi.com.
The interaction modeling reveals the specific forces that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions nih.gov. By identifying the key amino acid residues involved in these interactions, researchers can rationalize the ligand's activity and suggest modifications to improve its binding affinity and selectivity rsc.org.
In a study on the parent compound phenacetin (B1679774) and its derivatives, molecular docking was used to investigate their inhibitory effects on a pain-related cell line (PDB ID: 5bqh) researchgate.net. The analysis identified key amino acid residues involved in the binding, providing a molecular basis for their analgesic activity. Although this study did not include the specific 4-amino derivative, the methodology is directly applicable. A hypothetical docking study of N-(4-amino-2-ethoxyphenyl)acetamide would likely show interactions involving its ethoxy, acetamido, and amino groups with residues in a target protein's active site.
Table 1: Representative Ligand-Protein Interactions from Molecular Docking This table is a representative example based on studies of related acetamide (B32628) compounds and does not represent empirically validated data for this compound.
| Ligand Group | Potential Interaction Type | Interacting Amino Acid Residue (Example) | Estimated Distance (Å) |
|---|---|---|---|
| Amino (-NH2) group | Hydrogen Bond (Donor) | Aspartic Acid (ASP) | 2.9 |
| Ethoxy (-OCH2CH3) group | Hydrophobic Interaction | Leucine (LEU) | 3.8 |
| Acetamido (C=O) group | Hydrogen Bond (Acceptor) | Serine (SER) | 3.1 |
| Phenyl Ring | Pi-Pi Stacking | Phenylalanine (PHE) | 4.5 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities in a quantitative manner ijnrd.org. The fundamental principle is that the variations in the biological activity of a group of structurally similar molecules are dependent on the variations in their molecular properties nih.gov.
A QSAR model is a mathematical equation that relates descriptors of molecular structure to a biological response nih.gov. These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity) ijnrd.org. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules nih.gov.
For a series of compounds including this compound, a QSAR study would involve synthesizing a library of related derivatives and measuring their biological activity against a specific target. The next step would be to calculate a range of molecular descriptors for each compound. Statistical methods, such as multiple linear regression, would then be employed to build a model. For example, a study on indoloacetamide inhibitors used descriptors like ClogP and Sterimol parameters to develop a predictive QSAR model nih.gov. While a specific QSAR model for this compound is not available in the cited literature, the general approach would be crucial for optimizing its structure to enhance a desired biological effect.
ADME-Tox Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADME-Tox prediction is a critical component of early-stage drug discovery, used to forecast the pharmacokinetic and toxicological properties of a compound based on its chemical structure cellgs.comreceptor.ai. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities, reducing the likelihood of late-stage failures researchgate.net.
Absorption: Predicts how well a compound is absorbed, for instance, from the gastrointestinal tract. This is often related to properties like solubility, permeability, and descriptors such as the topological polar surface area (TPSA) researchgate.net.
Distribution: Concerns how a compound spreads throughout the body's tissues and fluids. Key factors include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier cellgs.com.
Metabolism: Involves the prediction of how a compound is chemically altered by the body, primarily by enzymes like the Cytochrome P450 (CYP) family cellgs.com.
Excretion: Forecasts how the compound and its metabolites are removed from the body.
Toxicity: Predicts potential adverse effects, such as carcinogenicity, mutagenicity, or organ-specific toxicity.
Computational studies on phenacetin, the parent molecule of this compound, have calculated key descriptors relevant to ADME properties researchgate.net. These descriptors help in assessing the compound's potential drug-likeness according to frameworks like Lipinski's Rule of Five.
Table 2: Predicted Physicochemical and ADME-related Properties for Phenacetin Data derived from a computational study on Phenacetin (N-(4-ethoxyphenyl)acetamide), a structurally related compound researchgate.net.
| Property/Descriptor | Predicted Value | Significance in ADME |
|---|---|---|
| LogP (Lipophilicity) | 1.58 | Influences solubility, absorption, and membrane permeability. |
| Polar Surface Area (PSA) | 38.3 Ų | Correlates with drug transport and blood-brain barrier penetration. |
| Hydrogen Bond Donors (HBD) | 1 | Affects solubility and binding to targets. |
| Hydrogen Bond Acceptors (HBA) | 2 | Affects solubility and binding to targets. |
| Molecular Weight | 179.22 g/mol | Influences overall size and diffusion characteristics. |
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules nih.gov. In drug design, DFT is widely applied to perform conformational analysis, which involves determining the three-dimensional arrangement of atoms in a molecule and the relative stabilities of different conformations (rotamers) nih.gov. Understanding the preferred conformation of a ligand is essential, as it dictates how it can fit into a protein's binding site researchgate.net.
DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability nih.gov. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive.
A theoretical study on phenacetin and its derivatives utilized DFT to calculate such quantum chemical descriptors researchgate.net. These calculations provide insights into the electronic characteristics of the molecules, which underpin their reactivity and interaction capabilities.
Table 3: DFT-Calculated Quantum Chemical Descriptors for Phenacetin Data derived from a computational study on Phenacetin (N-(4-ethoxyphenyl)acetamide), a structurally related compound researchgate.net.
| Quantum Chemical Descriptor | Calculated Value (Hartree) | Interpretation |
|---|---|---|
| E-HOMO (Highest Occupied Molecular Orbital Energy) | -0.207 | Indicates the ability to donate an electron. |
| E-LUMO (Lowest Unoccupied Molecular Orbital Energy) | -0.009 | Indicates the ability to accept an electron. |
| Band Gap (E-LUMO - E-HOMO) | 0.198 | Relates to the chemical reactivity and stability of the molecule. |
| Polarizability | 12.45 | Measures the distortion of electron density in an electric field. |
Potential Research Applications and Future Directions for N 4 Amino 2 Ethoxyphenyl Acetamide
Role as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. While there is currently limited direct evidence of N-(4-amino-2-ethoxyphenyl)acetamide being employed as a chemical probe, its structure suggests potential in this area. The molecule possesses functional groups—an amino group and an acetamide (B32628) group—that could interact with biological targets.
The development of versatile ligation and functionalization reactions is a key aspect of creating chemical probes for exploring natural product-like chemical space ugent.be. The amino group on the phenyl ring of this compound could be chemically modified to attach fluorescent tags, biotin, or other reporter molecules. This would enable researchers to track the molecule within cells, identify its binding partners, and elucidate its mechanism of action. The acetamide moiety itself can form hydrogen bonds, which may contribute to its interaction with proteins and other biomolecules nih.gov.
Intermediate in Advanced Organic Synthesis for Bioactive Molecules
This compound holds promise as a versatile intermediate in the synthesis of more complex and biologically active molecules. The field of organic synthesis is continually seeking modular building blocks to facilitate the rapid creation of diverse chemical libraries for drug discovery and other applications ugent.be.
A related compound, N-(4-aminophenyl) acetamide, is a known semi-product in the synthesis of paracetamol, a widely used analgesic and antipyretic researchgate.net. This highlights the utility of amino-substituted acetanilides as precursors to valuable pharmaceuticals. The presence of both an amino and an ethoxy group on the phenyl ring of this compound offers multiple points for chemical modification, making it a potentially valuable scaffold for creating a range of derivatives.
The synthesis of bioactive molecules often involves multi-step processes where intermediates with specific functional groups are crucial nih.goveurekaselect.com. This compound could serve as a starting material for generating libraries of compounds to be screened for various biological activities. For instance, the amino group can be diazotized and converted to a variety of other functional groups, or it can be acylated or alkylated to produce a wide array of derivatives.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Potential Product Class |
|---|---|---|
| Aromatic Amino Group | Diazotization followed by Sandmeyer or Schiemann reaction | Halogenated or cyanated phenylacetamides |
| Aromatic Amino Group | Acylation | Di-acylated derivatives |
| Aromatic Amino Group | Reductive Amination | N-alkylated derivatives |
| Acetamide Group | Hydrolysis | 2-ethoxy-1,4-phenylenediamine |
Development of New Therapeutic Agents and Pharmaceutical Leads
The acetamide scaffold is present in a wide range of pharmacologically active compounds, suggesting that this compound and its derivatives could be a source of new therapeutic agents. Research on various acetamide derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties nih.govnih.gov.
For example, certain N-phenylacetamide derivatives have shown analgesic activity comparable or superior to paracetamol nih.gov. Others have demonstrated anti-inflammatory effects, with halogen-containing phenoxy derivatives showing enhanced activity nih.gov. Furthermore, various acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing remarkable activity against various cancer cell lines nih.gov. The structural features of this compound make it a candidate for exploration in these therapeutic areas.
The development of new drugs often involves the synthesis and screening of libraries of compounds based on a common scaffold researchgate.net. The chemical versatility of this compound makes it an attractive starting point for such a library. By systematically modifying its structure, researchers could potentially identify new compounds with improved potency, selectivity, and pharmacokinetic properties.
Table 2: Reported Pharmacological Activities of Acetamide Derivatives
| Activity | Example Derivative Class | Reference |
|---|---|---|
| Analgesic | N-phenylacetamide sulphonamides | nih.gov |
| Anti-inflammatory | 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide | nih.gov |
| Anticancer | N-(methoxyphenyl)-2-(substituted-quinazolinyl-sulfonyl)-acetamides | nih.gov |
| Antimicrobial | Substituted piperazinyl-N-phenyl acetamides | nih.gov |
| Antioxidant | Phenylacetic acid-derived acetamides | nih.gov |
Challenges and Opportunities in Contemporary Acetamide Research
While the acetamide functional group is a cornerstone in medicinal chemistry, there are ongoing challenges and opportunities in this area of research. One of the primary challenges is the development of efficient and sustainable synthetic methods. Traditional methods for forming amide bonds can require harsh conditions and generate significant waste. There is a continuous effort to develop new catalytic methods for amide synthesis that are more environmentally friendly and efficient biobasedorgchem.com.
The exploration of new chemical space around the acetamide core represents a significant opportunity. By incorporating novel functional groups and ring systems, it may be possible to discover compounds with entirely new mechanisms of action or improved therapeutic profiles. The use of computational methods to predict the biological activity and properties of virtual libraries of acetamide derivatives can help to prioritize synthetic efforts and accelerate the discovery process mdpi.com.
Furthermore, there is a growing interest in the development of "bioactive peptides" which can involve the chemical synthesis of peptides with modified amino acids to enhance their properties nih.gov. The amino acid-like structure of this compound could potentially be incorporated into peptide structures to create novel peptidomimetics with unique biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
